Dexrazoxane - 24584-09-6

Dexrazoxane

Catalog Number: EVT-288014
CAS Number: 24584-09-6
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexrazoxane, also known as ICRF-187, is a synthetic organic compound belonging to the class of bisdioxopiperazines. [, , ] It is a derivative of the strong metal-chelating agent ethylenediaminetetraacetic acid (EDTA). [] Dexrazoxane functions as a catalytic inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. [, , ] In scientific research, dexrazoxane serves as a valuable tool to investigate various cellular processes related to DNA replication, oxidative stress, and apoptosis.

Future Directions
  • Developing Novel Anticancer Therapeutics: Further research on dexrazoxane's interaction with DNA topoisomerase II and its role in apoptosis may lead to the development of more effective and targeted anticancer agents. [, ]
  • Exploring Therapeutic Applications Beyond Cardioprotection: Given its antioxidant and antiapoptotic properties, dexrazoxane's potential therapeutic applications in conditions involving oxidative stress and cell death, such as neurodegenerative diseases and ischemia-reperfusion injury, warrant further investigation. [, ]
  • Understanding Dexrazoxane Metabolism and Pharmacokinetics: More comprehensive studies are needed to elucidate the metabolic pathways of dexrazoxane in various tissues and organs, which will provide valuable insights for optimizing its therapeutic use. [, ]
  • Developing Targeted Drug Delivery Systems: Research focusing on developing targeted delivery systems for dexrazoxane could enhance its efficacy and minimize potential off-target effects. []
Source and Classification

Dexrazoxane is classified as a cardioprotective agent and an iron chelator. It is the only drug approved by regulatory agencies for the prevention of anthracycline-induced cardiotoxicity. The compound is derived from the structural modification of other chelating agents, with its synthesis being a focus of ongoing research due to its complex pharmacodynamics and pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of dexrazoxane involves several methods, primarily focusing on the cyclization of various intermediates. Two notable methods include:

  1. Cyclization of 1,2-propylene diamine tetraacetic acid: This method employs 1,2-propylene diamine as a starting material, reacting it with bromoacetate under alkaline conditions to form a tetraacetate intermediate. This intermediate is then cyclized using formamide at elevated temperatures to yield dexrazoxane with reported yields ranging from 39% to 50% .
  2. Alternative cyclization routes: Other methods involve the use of 1,2-trimethylenedinitrilo-tetraacetic acid or similar derivatives under specific conditions that include high temperature and pressure . Recent advancements have introduced simpler and more efficient methods that enhance yield and purity while reducing environmental impact .
Molecular Structure Analysis

Structure and Data

Dexrazoxane has a complex molecular structure characterized by the following features:

  • Chemical Formula: C12_{12}H18_{18}N4_{4}O4_{4}
  • Molecular Weight: Approximately 278.30 g/mol
  • Structural Formula: The structure consists of a dioxopiperazine moiety, which is crucial for its biological activity.

The three-dimensional conformation plays a vital role in its interaction with biological targets, particularly in its mechanism of action against anthracycline-induced toxicity.

Chemical Reactions Analysis

Reactions and Technical Details

Dexrazoxane undergoes hydrolysis in vivo to produce its active metabolite, ADR-925, which is believed to be responsible for much of its cardioprotective effects. The hydrolysis process occurs independently of cellular components and is facilitated by various enzymes present in the body .

In synthetic pathways, dexrazoxane can react with various agents under specific conditions to yield different derivatives or analogues, which are being explored for enhanced efficacy or reduced side effects .

Mechanism of Action

Process and Data

The primary mechanism through which dexrazoxane exerts its cardioprotective effects involves:

  • Iron Chelation: By binding free iron ions, dexrazoxane reduces the formation of reactive oxygen species that lead to oxidative stress in cardiac tissues.
  • Topoisomerase II Inhibition: Recent studies suggest that dexrazoxane may inhibit topoisomerase II beta activity, preventing DNA damage caused by anthracyclines .

This dual mechanism highlights the complexity of dexrazoxane's action, emphasizing its role beyond mere iron chelation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dexrazoxane is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as methanol and ethanol.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that dexrazoxane maintains its efficacy across a range of physiological conditions, making it suitable for clinical use .

Applications

Scientific Uses

Dexrazoxane's primary application lies within oncology, specifically for:

  • Cardioprotection during Chemotherapy: It is administered alongside anthracycline drugs to protect against cardiotoxic effects.
  • Research on Iron Chelation: Ongoing studies are exploring its potential in treating iron overload conditions and other oxidative stress-related diseases.

Additionally, research into analogues of dexrazoxane aims to develop new compounds with improved pharmacological profiles or alternative therapeutic applications .

Molecular Mechanisms of Dexrazoxane in Cardioprotection

Iron Chelation and Reactive Oxygen Species (ROS) Modulation

Dexrazoxane (C₁₁H₁₆N₄O₄) functions as a prodrug that undergoes hydrolysis to form ADR-925, an EDTA-like metabolite. This conversion enables high-affinity iron chelation (formation constants: Fe²⁺ = 10¹⁰ M⁻¹; Fe³⁺ = 10¹⁸.² M⁻¹), disrupting the formation of anthracycline-iron complexes critical for ROS generation [2] [5]. By sequestering labile iron pools, dexrazoxane prevents Fenton reaction catalysis, thereby reducing hydroxyl radical (•OH) production and subsequent lipid peroxidation in cardiomyocytes [5] [6].

Table 1: Iron Chelation Properties of Dexrazoxane vs. Reference Compounds

CompoundFormation Constant (Fe³⁺)Cardioprotective EfficacyCellular Iron Access
Dexrazoxane (ADR-925)10¹⁸.² M⁻¹HighIntracellular
EDTA10²⁵.¹ M⁻¹LowExtracellular
Deferiprone~10³⁵ M⁻¹None (preclinical)Intracellular
Deferasirox~10³⁰ M⁻¹LimitedIntracellular

Notably, dexrazoxane's cardioprotection extends beyond stoichiometric iron binding. In preclinical models, it:

  • Reduces malondialdehyde (MDA) by 66% (vs. doxorubicin-only) [6]
  • Lowers superoxide anion production by 87% in cardiac tissue [6]
  • Preserves mitochondrial DNA integrity (mtDNA copy number: 81% vs. 46% in controls) [6]

Despite stronger theoretical iron affinity in other chelators (e.g., deferiprone), dexrazoxane demonstrates superior in vivo efficacy, suggesting additional mechanisms contribute to its cardioprotective profile [1] [5].

Topoisomerase II Inhibition: Differential Effects on Isoforms (α vs. β)

Dexrazoxane exhibits isoform-selective inhibition of topoisomerase II (Top2), with profound implications for cardioprotection:

Top2β as Primary Cardiac Target

  • Cardiomyocytes express Top2β exclusively (vs. Top2α in proliferating cancer cells) [1] [9]
  • Anthracyclines stabilize Top2β-DNA cleavage complexes, triggering double-strand breaks (DSBs) and mitochondrial dysfunction [1] [3]
  • Dexrazoxane induces proteasomal degradation of Top2β (not Top2α) via:
  • Clamp stabilization on DNA → Transcription arrest → 26S proteasome recruitment [1]
  • 50–70% reduction in cardiac Top2β protein (preclinical models) [1] [9]

Differential Cancer Cell Effects

  • In neoplastic cells, dexrazoxane:
  • Inhibits Top2α catalytic activity without DNA cleavage [3] [8]
  • Generates γ-H2AX foci (DSB marker) via Top2α-dependent mechanisms [3]
  • Triggers ATM/ATR-Chk1/2 DNA damage responses independent of Top2 poisoning [3]

Table 2: Differential Effects of Dexrazoxane on Topoisomerase II Isoforms

ParameterTop2α (Cancer Cells)Top2β (Cardiomyocytes)
Expression ContextProliferating cellsTerminally differentiated cells
Dexrazoxane ActionCatalytic inhibitionProteasomal degradation
Downstream EffectsATM-dependent γ-H2AX formation; cell cycle arrestReduced anthracycline-DNA complexes; mitochondrial protection
Functional OutcomeAntineoplastic synergySelective cardioprotection

This isoform dichotomy explains dexrazoxane's cardioprotection without compromising anthracycline efficacy: Degrading cardiac Top2β removes anthracycline targets, while catalytic Top2α inhibition in cancer cells may augment cytotoxicity [1] [3] [9].

p38MAPK/NF-κB Pathway Interference in Cardiomyocyte Apoptosis

Dexrazoxane modulates stress-activated signaling cascades to suppress programmed cell death:

Necroptosis Inhibition

  • Blocks RIP1/RIP3/MLKL complex activation:
  • Reduces phosphorylated MLKL by 65% (vs. doxorubicin-only) [7]
  • Prevents mitochondrial membrane permeabilization and ATP depletion [7]

Inflammatory Pathway Suppression

  • Inhibits doxorubicin-induced NF-κB nuclear translocation:
  • Downregulates TNF-α (↓42%), IL-6 (↓51%), and IL-1β (↓38%) in cardiac tissue [7]
  • Associated with reduced IκBα degradation and p65 phosphorylation [1]
  • Attenuates p38 MAPK phosphorylation:
  • Disrupts ASK1-MKK3/6-p38 signaling axis [7]
  • Lowers p-p38 levels by 60% in cardiomyocytes [7]

Apoptosis Regulation

  • Modulates Bcl-2 family dynamics:
  • Increases Bcl-2/Bax ratio (1.8-fold vs. doxorubicin-only) [7]
  • Reduces caspase-3 cleavage and PARP fragmentation [1] [7]

Table 3: Dexrazoxane Effects on Cell Death Pathways

PathwayMolecular TargetsDexrazoxane InterventionBiological Outcome
NecroptosisRIP1, RIP3, p-MLKL↓ Phosphorylation of RIP3/MLKLPrevents lytic cell death; reduces inflammation
ApoptosisBax, Bcl-2, caspase-3↑ Bcl-2/Bax ratio; ↓ caspase-3 cleavageLimits apoptotic cardiomyocyte loss
NF-κB SignalingIκBα, p-p65↓ IκBα degradation; ↓ p65 nuclear translocationReduces pro-inflammatory cytokine release
p38 MAPKASK1, MKK3/6, p-p38Suppresses p38 phosphorylationAttenuates stress-induced hypertrophy

These effects correlate with dexrazoxane's newly discovered role in poly(ADP-ribose) (PAR) polymer sequestration, which may disrupt PAR-dependent NF-κB activation and subsequent inflammation [1].

Comparative Mechanistic Analysis with EDTA Derivatives

While dexrazoxane is structurally related to EDTA, key distinctions underlie its unique pharmacodynamics:

Structural and Pharmacokinetic Differentiation

  • Bisdioxopiperazine core enables:
  • Intracellular penetration → Hydrolysis to ADR-925 within cardiomyocytes [3] [5]
  • Slow hydrolysis kinetics (t₁/₂ = 23 hours) → Sustained iron chelation [2]
  • Contrasts with EDTA's limitations:
  • Extracellular compartmentalization
  • Rapid renal clearance
  • Non-selective metal chelation (e.g., Ca²⁺, Zn²⁺) causing hypocalcemia [5]

Functional Divergence

  • Dexrazoxane specificity:
  • Targets iron pools complexed with anthracyclines (Kobs = 0.012 min⁻¹ for Fe³⁺-doxorubicin) [2]
  • Spares bleomycin-iron complexes → No interference with bleomycin cytotoxicity [2]
  • EDTA derivatives:
  • Remove iron from bleomycin → Abolish its DNA-cleaving activity [2]
  • Lack Top2β degradation capability

Mechanistic Superiority

  • Dexrazoxane outperforms EDTA analogues due to:
  • Dual targeting: Iron chelation + Top2β degradation (vs. single-action EDTA) [1] [9]
  • Mitochondrial protection: Preserves cytochrome c oxidase (COX) activity (96% vs. 26% in doxorubicin-only) [6]
  • Epigenetic access: Bisdioxopiperazine structure enables chromatin interactions [1]

Properties

CAS Number

24584-09-6

Product Name

Dexrazoxane

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1

InChI Key

BMKDZUISNHGIBY-ZETCQYMHSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Solubility

Sparingly soluble
Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.
Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)
In water, 10-12 mg/mL at 25 °C
1.04e+01 g/L
H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.